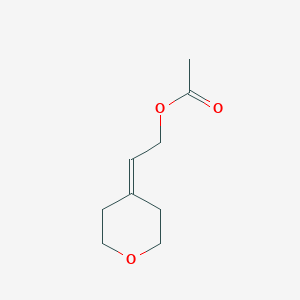
2-(Tetrahydropyran-4-ylidene)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydropyran-4-ylidene)ethyl acetate is an organic compound with the chemical formula C9H14O3. It is a derivative of ethyl acetate where one of the ethoxy groups is replaced by a tetrahydropyran ring. This compound is a colorless liquid with poor water solubility and has the fragrance of ethyl acetate .
Métodos De Preparación
The preparation of 2-(Tetrahydropyran-4-ylidene)ethyl acetate generally involves the reaction of tetrahydropyran with ethyl acetate under acidic conditions. This reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Tetrahydropyran-4-ylidene)ethyl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Tetrahydropyran-4-ylidene)ethyl acetate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group in organic synthesis.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydropyran-4-ylidene)ethyl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the tetrahydropyran ring can undergo ring-opening reactions. These interactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile under different conditions .
Comparación Con Compuestos Similares
2-(Tetrahydropyran-4-ylidene)ethyl acetate can be compared with similar compounds such as:
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.
Tetrahydropyranyl ethers: Derivatives used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of the tetrahydropyran ring and the acetate group, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
2-(oxan-4-ylidene)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8(10)12-7-4-9-2-5-11-6-3-9/h4H,2-3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQMZDLEQWZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

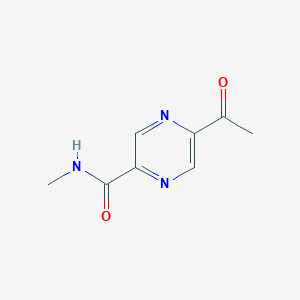
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
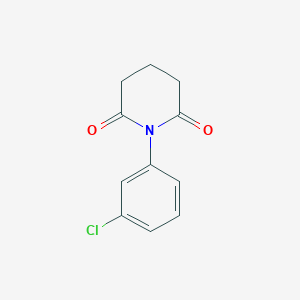
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
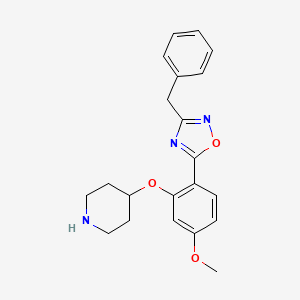
![2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
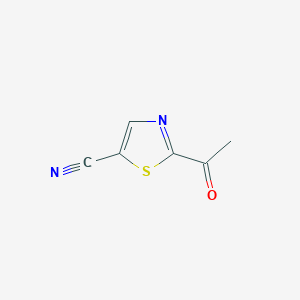
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
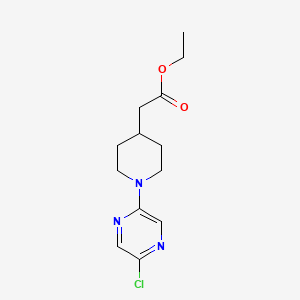
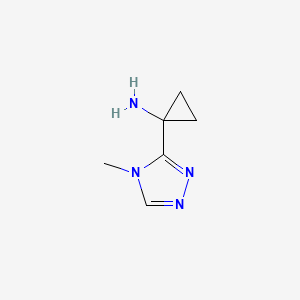
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
